molecular formula C7H5ClN4O2 B2817496 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1695701-05-3

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Cat. No.: B2817496
CAS No.: 1695701-05-3
M. Wt: 212.59
InChI Key: QXIHAUHFUGEHIK-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position, and a prop-2-yn-1-yl group attached to the nitrogen at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidative transformations.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Reduction: Formation of 2-chloro-5-amino-N-(prop-2-yn-1-yl)pyrimidin-4-amine.

    Oxidation: Formation of oxidized derivatives of the prop-2-yn-1-yl group.

Scientific Research Applications

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-yn-1-yl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitropyrimidine: Lacks the prop-2-yn-1-yl group.

    5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine: Lacks the chloro group.

    2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine: Lacks the nitro group.

Uniqueness

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and nitro groups, along with the prop-2-yn-1-yl moiety, allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-chloro-5-nitro-N-prop-2-ynylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-2-3-9-6-5(12(13)14)4-10-7(8)11-6/h1,4H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIHAUHFUGEHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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